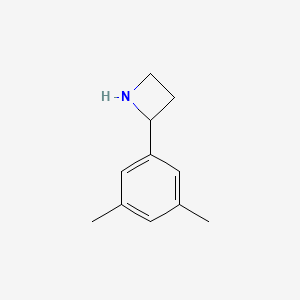
2-(3,5-Dimethylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The presence of the nitrogen atom and the ring strain associated with the four-membered ring confer unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This reaction typically proceeds under photochemical conditions, often using ultraviolet light to initiate the cycloaddition. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach allows for the efficient and scalable synthesis of azetidines, including 2-(3,5-Dimethylphenyl)azetidine, under relatively mild conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Dimethylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of azetidinones, while reduction reactions may yield amines .
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules . In medicinal chemistry, azetidines are used as motifs in drug discovery, with applications in the development of antihypertensive agents, kinase inhibitors, and anticoagulants . Additionally, azetidines are used in polymer synthesis, where they contribute to the development of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)azetidine involves the interaction of the nitrogen atom in the azetidine ring with various molecular targets. The ring strain in the azetidine ring facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in a variety of chemical reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(3,5-Dimethylphenyl)azetidine include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
Clave InChI |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2CCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


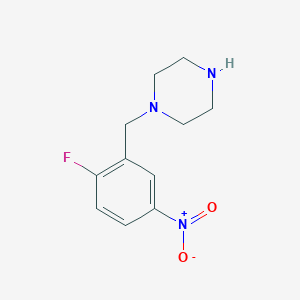
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
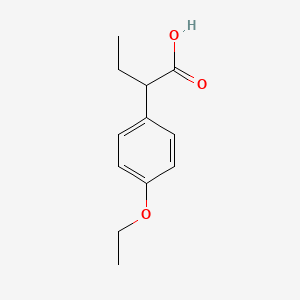
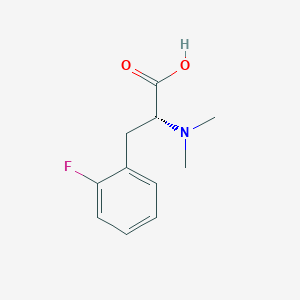


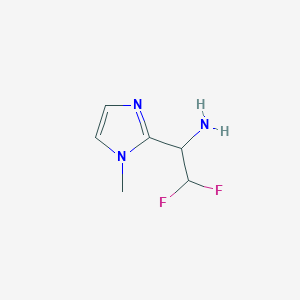


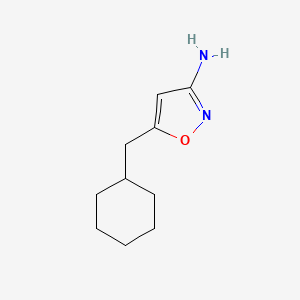
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
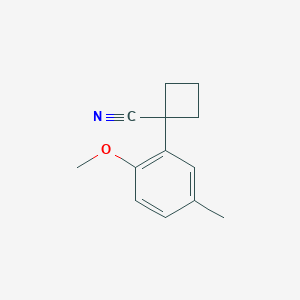

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
